REACTION_CXSMILES
|
C[Si]([N-:5][Si](C)(C)C)(C)C.[Li+].[CH3:11][Si:12]([CH3:18])([CH3:17])[C:13]#[C:14][CH:15]=O.C[Si](Cl)(C)C.[C:24]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])(=[O:26])[CH3:25]>CC(OC)(C)C>[NH2:5][CH:15]([C:14]#[C:13][Si:12]([CH3:18])([CH3:17])[CH3:11])[CH2:25][C:24]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26] |f:0.1|
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
20.14 g
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC=O)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
69.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
19.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 10 min at -20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 mL, 3-neck round bottom flask equipped with a mechanical stirrer and under a blanket of nitrogen
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the batch temperature at -20° C
|
Type
|
ADDITION
|
Details
|
the addition the reaction mixture
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture over 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the batch temperature at -20° C
|
Type
|
ADDITION
|
Details
|
was added over a period of 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the batch temperature at -20° C
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC(=O)OC(C)(C)C)C#C[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |